5-Bromo-2-chloro-3-fluoro-pyrazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C4HBrClFN2 |
|---|---|
Molecular Weight |
211.42 g/mol |
IUPAC Name |
5-bromo-2-chloro-3-fluoropyrazine |
InChI |
InChI=1S/C4HBrClFN2/c5-2-1-8-3(6)4(7)9-2/h1H |
InChI Key |
KIWNZDJDRWPRSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)Cl)F)Br |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 5 Bromo 2 Chloro 3 Fluoro Pyrazine
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient pyrazine (B50134) system readily facilitates Nucleophilic Aromatic Substitution (SNAr) reactions. rsc.org The outcome of these reactions on 5-Bromo-2-chloro-3-fluoro-pyrazine is governed by the position and identity of the halogen atoms.
The regiochemistry of SNAr on this compound is a complex interplay of electronic activation and leaving group ability. The pyrazine nitrogen atoms strongly activate the adjacent (ortho) positions (C2 and C3) towards nucleophilic attack by stabilizing the negatively charged intermediate.
C2-Chloro vs. C3-Fluoro: Both the chlorine at C2 and the fluorine at C3 are activated by an adjacent ring nitrogen. Generally, in SNAr reactions where the initial nucleophilic attack is the rate-determining step, the C-F bond is the most reactive due to the high electronegativity of fluorine, which polarizes the carbon-halogen bond, making the carbon more electrophilic. nih.govmdpi.com Therefore, substitution of the 3-fluoro group is often favored.
C5-Bromo: The bromine at the C5 position is para to one nitrogen atom and meta to the other. While the para relationship provides some activation, it is generally less pronounced than the ortho activation at C2 and C3.
Thus, nucleophilic attack will preferentially occur at the C2 and C3 positions. The selectivity between the 2-chloro and 3-fluoro positions depends on the specific nucleophile and reaction conditions. However, based on general principles of SNAr on polyfluoroarenes and related heterocycles, the highly activated C-F bond is a prime candidate for displacement. mdpi.com In analogous di-halogenated pyridines, such as 5-bromo-2-fluoropyridine, the fluorine substituent is noted to be more favorable for SNAr, while the bromine is preferred for cross-coupling reactions. ossila.com
The identity of the halogen atom significantly influences the reactivity of the C-X bond in SNAr reactions, a phenomenon often termed the "element effect". nih.gov
Fluorine: The C-F bond is the most polarized due to fluorine's high electronegativity. This makes the attached carbon atom highly electrophilic and susceptible to nucleophilic attack. This electronic effect typically makes fluoride (B91410) the most easily displaced halogen in SNAr reactions where the formation of the intermediate is the slow step. nih.gov
Chlorine: Chlorine is less electronegative than fluorine, resulting in a less polarized C-Cl bond. However, chloride is a better leaving group than fluoride in the elimination step from the intermediate complex.
Bromine: The C-Br bond is the least polarized of the three. While bromide is an excellent leaving group, the lower electrophilicity of the C5 carbon makes it less susceptible to initial attack compared to the highly activated C2 and C3 positions.
The typical reactivity order for leaving groups in activated SNAr reactions is F > Cl > Br > I. nih.gov This order is primarily governed by the first, rate-determining step of the reaction: the nucleophilic attack, which is accelerated by the electron-withdrawing power of the halogen (F > Cl > Br).
| Position | Halogen | Key Electronic Effect | Leaving Group Ability (from Intermediate) | Predicted SNAr Reactivity |
|---|---|---|---|---|
| C3 | Fluorine | Strongly electron-withdrawing, activates carbon for attack | Poor | High (often preferred site) |
| C2 | Chlorine | Electron-withdrawing, activates carbon for attack | Good | Moderate to High |
| C5 | Bromine | Less electron-withdrawing than F/Cl | Excellent | Low (less activated position) |
SNAr reactions typically proceed through a two-step addition-elimination mechanism. libretexts.org
Addition Step: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atoms of the pyrazine ring, which stabilizes the intermediate.
Elimination Step: The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored.
While this stepwise mechanism is widely accepted, some studies on related nitrogen heterocycles like 1,2,3-triazines have suggested the possibility of a concerted SNAr mechanism, where bond formation and bond breaking occur simultaneously. nih.govacs.org However, for pyrazines, the stepwise Meisenheimer pathway is the conventionally cited mechanism.
Transition Metal-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for transition metal-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. The reactivity of the different carbon-halogen bonds towards catalysts like palladium is distinct from their reactivity in SNAr.
The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds by coupling an organoboron compound with an organic halide. researchgate.net The reactivity of the halogens in palladium-catalyzed couplings generally follows the order: I > Br > Cl >> F. This order is based on the bond dissociation energies and the ease of the initial oxidative addition step to the palladium(0) catalyst.
For this compound, this reactivity trend predicts high selectivity:
C5-Bromo: The C-Br bond is significantly more reactive than the C-Cl or C-F bonds in Suzuki couplings. Therefore, selective cross-coupling at the C5 position can be achieved with high efficiency using various aryl- or heteroarylboronic acids. nih.govnih.govnih.gov
C2-Chloro: The C-Cl bond can also undergo Suzuki coupling, but it typically requires more forcing conditions, such as higher temperatures or more specialized catalyst systems (e.g., those with bulky, electron-rich phosphine (B1218219) ligands). nih.gov
C3-Fluoro: The C-F bond is generally unreactive under standard Suzuki-Miyaura conditions.
This differential reactivity allows for sequential functionalization of the pyrazine ring, first at the C5-position, followed by a subsequent coupling at the C2-position if desired.
The Sonogashira coupling reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org
Similar to the Suzuki reaction, the reactivity of the halogens in Sonogashira coupling is governed by the ease of oxidative addition, following the same I > Br > Cl >> F order. soton.ac.uk Consequently, this compound undergoes highly selective Sonogashira coupling at the C5-position. The C-Br bond readily reacts with a wide range of terminal alkynes under mild conditions, leaving the chloro and fluoro substituents intact. researchgate.net This provides a straightforward route to 5-alkynyl-2-chloro-3-fluoropyrazines, which are valuable intermediates for further chemical elaboration.
| Reaction Type | Most Reactive Site | Rationale | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura Coupling | C5-Bromo | Lowest C-X bond energy, easiest oxidative addition | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands |
| Sonogashira Coupling | C5-Bromo | Lowest C-X bond energy, easiest oxidative addition | Pd(PPh₃)₄ / CuI |
Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation
The Buchwald-Hartwig amination serves as a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction is particularly relevant for the functionalization of halogenated pyrazines like this compound. The general principle involves the reaction of an aryl halide or pseudohalide with an amine in the presence of a palladium catalyst and a base.
For polyhalogenated systems, the chemoselectivity of the Buchwald-Hartwig amination is a critical aspect. The relative reactivity of the different halogen substituents on the pyrazine ring dictates which position is more likely to undergo amination. Generally, the reactivity of halogens in palladium-catalyzed couplings follows the order: I > Br > Cl > F. libretexts.org This trend is attributed to the bond dissociation energies of the carbon-halogen bonds.
In the case of this compound, the C-Br bond is the most likely site for initial oxidative addition to the palladium(0) catalyst, making the bromine at the C5 position the most probable site for amination under typical Buchwald-Hartwig conditions. However, factors such as the choice of palladium precursor, ligand, base, and reaction temperature can influence the regioselectivity. For instance, the use of specific ligands can sometimes lead to unconventional site selectivity. nih.gov
A study on the Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine utilized a palladium catalyst with (±)-BINAP as the ligand and NaOBut as the base in toluene, resulting in the formation of the corresponding N-substituted aminopyridine. chemspider.com While this example does not involve this compound specifically, it demonstrates the general applicability of the method to halogenated nitrogen heterocycles.
Research into metal-free, site-selective C-N bond-forming reactions of polyhalogenated pyridines and pyrimidines has also been conducted. rsc.org These methods offer an alternative to palladium-catalyzed reactions and can exhibit different selectivity patterns, sometimes favoring reaction at a fluorine-bearing carbon. rsc.org
Other Palladium-Catalyzed Transformations (e.g., Heck, Negishi, Stille Reactions)
Beyond the Buchwald-Hartwig amination, this compound is a potential substrate for a variety of other palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds and the introduction of diverse functional groups. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecules. sigmaaldrich.com
The Heck reaction couples the pyrazine with an alkene. The general catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) species, followed by migratory insertion of the alkene, β-hydride elimination to form the product, and reductive elimination to regenerate the catalyst. libretexts.org For this compound, the reaction would preferentially occur at the C-Br bond.
The Negishi coupling involves the reaction of the pyrazine with an organozinc reagent. A key advantage of Negishi coupling is the ability to form organozinc reagents in situ, which can then react with the aryl halide under palladium catalysis. sigmaaldrich.com This method is effective for creating C(sp2)-C(sp3) bonds.
The Stille reaction utilizes an organotin reagent as the coupling partner. The reactivity and regioselectivity of Stille couplings on substituted 2,4-dichloropyridines have been shown to be influenced by the nature of the substituent at the 3-position. nsf.gov This suggests that the fluorine atom at the C3 position in this compound could influence the outcome of Stille couplings.
The general reactivity order of halogens (I > Br > Cl) in these palladium-catalyzed reactions means that the C5-bromo position of this compound would be the most reactive site. libretexts.org This inherent difference in reactivity allows for sequential cross-coupling reactions, where the more reactive halogen is substituted first, followed by a second coupling at the less reactive halogen position under different reaction conditions.
Chemoselectivity and Regioselectivity in Polyhalogenated Pyrazine Coupling Reactions
The presence of multiple, different halogen atoms on the pyrazine ring of this compound introduces significant challenges and opportunities regarding chemoselectivity and regioselectivity in cross-coupling reactions. nih.govresearchgate.net The outcome of these reactions is governed by a combination of electronic and steric factors, as well as the specific reaction conditions employed.
The inherent reactivity difference among the halogens (C-Br > C-Cl > C-F) is the primary determinant of regioselectivity in palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net The oxidative addition of the C-X bond to the palladium(0) catalyst is the rate-determining step, and the bond dissociation energy of the C-X bond plays a crucial role. researchgate.net Consequently, reactions such as Suzuki, Heck, and Negishi couplings are expected to occur preferentially at the C5-bromo position.
However, the electronic nature of the pyrazine ring, which is electron-deficient due to the electronegative nitrogen atoms and the fluorine substituent, can also influence reactivity. The fluorine atom, being the most electronegative, will have the strongest electron-withdrawing inductive effect.
While the general trend in reactivity is well-established, deviations can occur. The choice of catalyst, particularly the ligand, can sometimes override the inherent reactivity of the C-X bonds and lead to "unconventional" site selectivity. nih.gov For instance, highly sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote coupling at the C4 position of 2,4-dichloropyridines. nsf.gov Non-covalent interactions between the substrate and other components in the reaction mixture can also influence the catalytic outcome. researchgate.net
In metal-free C-N bond-forming reactions, the regioselectivity can be different from palladium-catalyzed systems. For example, in some cases, substitution at a carbon atom bearing a fluorine has been observed to be preferred over a chlorine. rsc.org
Electrophilic Aromatic Substitution (EAS) on the Pyrazine Ring System
Pyrazine, being an electron-deficient aromatic heterocycle due to the presence of two electronegative nitrogen atoms, is generally deactivated towards electrophilic aromatic substitution (EAS) reactions. uoanbar.edu.iq The situation is further exacerbated in this compound by the presence of three electron-withdrawing halogen substituents. These factors significantly reduce the electron density of the pyrazine ring, making it a poor nucleophile for reacting with electrophiles. masterorganicchemistry.comyoutube.com
For pyridine (B92270), which is less electron-deficient than pyrazine, EAS reactions like nitration and halogenation require harsh conditions. uoanbar.edu.iq Given the increased deactivation of the pyrazine ring in the title compound, it is expected that EAS reactions would be extremely difficult to achieve. The nitrogen atoms in the pyrazine ring can also be protonated in acidic media, which are often required for EAS, further deactivating the ring. uoanbar.edu.iq
If an EAS reaction were to occur, the position of substitution would be directed by the existing substituents. However, due to the highly deactivated nature of the ring, such reactions are not typically a primary mode of reactivity for this class of compounds. Instead, nucleophilic aromatic substitution (SNAr) is the more common pathway for the functionalization of halogenated pyrazines.
Redox Chemistry of Halogenated Pyrazines
Selective Reduction of Halogen Substituents
The selective reduction of halogen substituents on a polyhalogenated pyrazine like this compound offers a pathway to less halogenated derivatives. This can be achieved through various reductive dehalogenation methods. The selectivity of such reactions is often dependent on the relative C-X bond strengths and the chosen reducing agent and conditions.
Catalytic hydrogenation is a common method for dehalogenation. The reactivity of the halogens typically follows the order of their lability, which is generally I > Br > Cl > F. Therefore, in a catalytic hydrogenation reaction, the C-Br bond would likely be reduced preferentially over the C-Cl and C-F bonds.
Other reductive methods could involve the use of metals (like zinc or tin) in acidic media or hydride reagents. The specific conditions can be tuned to achieve selective removal of one halogen over another.
Oxidation Reactions and N-Oxide Formation
The nitrogen atoms in the pyrazine ring are susceptible to oxidation, leading to the formation of pyrazine N-oxides. This transformation is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common reagent for this purpose. wikipedia.orgorganic-chemistry.org
The oxidation of a substituted pyrazine can lead to the formation of one or more isomeric N-oxides, depending on the electronic and steric effects of the substituents on the ring. For 2-acetylaminopyrazine, oxidation with peracetic acid yields a mixture of the 1-N-oxide and the 4-N-oxide. In the case of 2,3,5,6-tetramethylpyrazine, oxidation with m-CPBA also yields the corresponding N-oxide. acs.org
For this compound, oxidation with an agent like m-CPBA could potentially form two different mono-N-oxides, with the position of oxidation being influenced by the electronic effects of the halogen substituents. The electron-withdrawing nature of the halogens would decrease the nucleophilicity of the nitrogen atoms, potentially making the oxidation more difficult compared to an unsubstituted pyrazine. Further oxidation could lead to the formation of a di-N-oxide. psu.edu
The formation of pyrazine N-oxides is a significant transformation as it can alter the reactivity of the pyrazine ring. For instance, pyridine N-oxides can undergo highly regioselective halogenation reactions. researchgate.netnih.gov This suggests that the N-oxide derivatives of this compound could serve as intermediates for further functionalization.
Below is a table summarizing the expected reactivity for the different reaction types discussed:
| Reaction Type | Expected Primary Reactive Site | Influencing Factors |
| Buchwald-Hartwig Amination | C5-Br | Pd catalyst, ligand, base, temperature |
| Heck Reaction | C5-Br | Pd catalyst, ligand, base, temperature |
| Negishi Coupling | C5-Br | Pd catalyst, ligand, organozinc reagent |
| Stille Reaction | C5-Br | Pd catalyst, ligand, organotin reagent |
| Electrophilic Aromatic Substitution | Highly disfavored | Electron-deficient ring, halogen substituents |
| Selective Reduction | C5-Br | Reducing agent, reaction conditions |
| N-Oxide Formation | N1 and/or N4 | Oxidizing agent, electronic/steric effects |
Research Findings on the Radical Reactions of this compound Remain Undocumented in Publicly Available Scientific Literature
A comprehensive review of chemical databases and scholarly articles reveals a significant gap in the documented reactivity of the halogenated pyrazine derivative, this compound. Specifically, detailed research findings, mechanistic studies, and data pertaining to its radical reactions and site-specific functionalization through such pathways are not present in the currently accessible scientific literature.
While the field of heterocyclic chemistry extensively details the radical-mediated functionalization of various nitrogen-containing aromatic compounds, including pyridines, pyrimidines, and other pyrazine derivatives, the specific reactivity of this compound in this context appears to be an unexplored area of research.
General principles of radical chemistry on heteroaromatics often involve the generation of radical species through methods such as photochemical activation, the use of radical initiators, or single-electron transfer (SET) processes. These highly reactive intermediates can then engage in addition reactions with the aromatic core, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The regioselectivity of these reactions is typically governed by the electronic properties of the heterocyclic ring and the nature of the substituents present.
For many halogenated heterocycles, radical reactions can proceed via several pathways, including:
Homolytic Cleavage: Photochemical or thermal cleavage of a carbon-halogen bond to generate a heteroaryl radical. The relative bond strengths (C-I < C-Br < C-Cl < C-F) often dictate the site of initial radical formation.
Radical Addition-Elimination: Addition of an external radical to the pyrazine ring, followed by the elimination of a halogen atom.
Photoredox Catalysis: Generation of radical intermediates through electron transfer from or to a photoexcited catalyst, which then react with the pyrazine substrate.
Despite the existence of these general mechanisms, their specific application to this compound, including reaction conditions, yields, and the specific sites of functionalization (e.g., at the carbon bearing the bromine, chlorine, or at an unsubstituted position), has not been reported. Searches of patent databases also did not yield examples of this compound undergoing radical-mediated transformations, suggesting it may be primarily utilized as a building block in non-radical reactions, such as cross-coupling, or that its radical chemistry is not yet developed or disclosed.
Consequently, the creation of detailed data tables or an in-depth discussion on the radical transformation mechanisms for this compound is not possible at this time. This highlights a potential area for future investigation within synthetic organic chemistry.
Advanced Spectroscopic and Analytical Characterization Techniques in Halogenated Pyrazine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For a molecule such as 5-Bromo-2-chloro-3-fluoro-pyrazine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for a complete structural assignment.
The analysis of the pyrazine (B50134) core and its substituents is achieved through a multi-nuclear NMR approach. Each spectrum provides unique and complementary information.
¹H NMR: The this compound molecule possesses a single proton attached to the pyrazine ring at position 6. Therefore, the ¹H NMR spectrum is expected to show a single, sharp signal (a singlet), as there are no adjacent protons to cause spin-spin coupling. The chemical shift of this proton would be influenced by the electronegative nitrogen atoms and the halogen substituents on the ring.
¹³C NMR: The pyrazine ring in this compound contains four distinct carbon atoms. The ¹³C NMR spectrum would consequently display four signals, one for each carbon. The chemical shifts of these carbons are significantly affected by the attached substituents (Bromo, Chloro, Fluoro) and the neighboring nitrogen atoms. Carbons directly bonded to halogens will exhibit characteristic shifts, and their assignment is confirmed using 2D NMR techniques.
¹⁹F NMR: As the compound contains a single fluorine atom, the ¹⁹F NMR spectrum is expected to provide a single resonance. The chemical shift of this fluorine signal is indicative of its electronic environment on the pyrazinyl ring. nih.govresearchgate.net The absence of other fluorine atoms means this signal will likely appear as a singlet, although long-range coupling to the ring proton (⁴JHF) or carbons (ⁿJCF) might be observable with high-resolution instruments. researchgate.net
Table 1: Predicted NMR Spectroscopic Data for this compound Note: This table is predictive, as specific experimental data is not publicly available. Chemical shifts (δ) are relative to a standard (e.g., TMS for ¹H and ¹³C) and are influenced by the solvent used.
| Nucleus | Expected Signal | Expected Chemical Shift (ppm) | Key Information Provided |
|---|---|---|---|
| ¹H | 1 singlet (s) | Aromatic region | Confirms the presence of the single C-H bond on the pyrazine ring. |
| ¹³C | 4 distinct signals | Aromatic/Heteroaromatic region | Confirms the four unique carbon environments of the pyrazine ring. |
| ¹⁹F | 1 singlet (s) | Typical range for fluoro-aromatics | Confirms the presence and electronic environment of the fluorine substituent. |
While 1D NMR provides information about the number and type of nuclei, 2D NMR experiments are crucial for establishing the connectivity between atoms, which confirms the precise substitution pattern. nih.govcore.ac.uk
COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. For this compound, which has only one isolated proton, a COSY spectrum would not be particularly informative as there are no H-H couplings to observe.
HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the carbon signals to which they are directly attached. In this case, an HMQC experiment would show a correlation between the single proton signal and the signal of the carbon atom at the C-6 position, confirming the H-C bond.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most critical 2D NMR experiment for this molecule. It reveals long-range couplings (typically over 2-4 bonds) between protons and carbons. The single proton at position 6 would show correlations to the carbons at positions 2, 3, and 5, definitively confirming the placement of the substituents relative to the proton. Furthermore, long-range couplings between the fluorine atom and the ring carbons could also be observed in specialized ¹⁹F-¹³C HMBC experiments, providing unequivocal evidence for the fluoro-substituent's location.
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is vital for determining the molecular weight and elemental composition and can provide structural information through fragmentation analysis.
High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, distinguishing it from other molecules that may have the same nominal mass. For this compound, HRMS would be used to confirm its elemental composition of C₄HBrClFN₂. The experimentally measured mass must match the theoretical calculated mass for this formula. acs.org
Table 2: Calculated High-Resolution Mass Data for this compound
| Molecular Formula | Isotopes | Calculated Exact Mass (m/z) [M]⁺ |
|---|---|---|
| C₄HBrClFN₂ | ¹²C₄¹H⁷⁹Br³⁵Cl¹⁹F¹⁴N₂ | 209.9048 |
| ¹²C₄¹H⁸¹Br³⁵Cl¹⁹F¹⁴N₂ | 211.9027 |
GC-MS is a hybrid technique that combines the separation capabilities of Gas Chromatography with the detection power of Mass Spectrometry. restek.com It is an essential tool for assessing the purity of this compound and analyzing it within a mixture.
In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and interaction with the GC column. A chromatogram is produced showing peaks corresponding to different compounds. For a pure sample of this compound, a single major peak would be expected. The presence of other peaks would indicate impurities.
The mass spectrometer detector then ionizes the molecules as they elute from the GC column and records their mass spectra. A key feature for halogenated compounds is the distinctive isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1). The molecular ion peak in the mass spectrum of this compound would exhibit a characteristic cluster of peaks reflecting the presence of one bromine and one chlorine atom. The fragmentation pattern provides further structural confirmation. davidsonanalytical.co.uk
For analyzing this compound in highly complex matrices, such as environmental or forensic samples, comprehensive two-dimensional gas chromatography (GCxGC) coupled with a time-of-flight mass spectrometer (TOFMS) offers significantly enhanced analytical power. dioxin20xx.orgncsu.edu
GCxGC utilizes two different GC columns with distinct separation mechanisms (e.g., nonpolar followed by polar). researchgate.net This results in a much greater separation capacity, resolving compounds that would co-elute in a standard one-dimensional GC analysis. unito.it The output is a 2D chromatogram where analytes are separated across two retention time axes. This enhanced resolution is critical for isolating the target compound from a multitude of matrix components. gcms.cz
The TOFMS detector is ideal for GCxGC because it can acquire full mass spectra at very high speeds, which is necessary to capture the very narrow peaks (often <100 ms (B15284909) wide) that elute from the second GC column. unito.it This combination allows for the confident identification and quantification of trace levels of the target compound in the most challenging of mixtures. dioxin20xx.org
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
For a molecule like this compound, the vibrational modes are influenced by the pyrazine ring itself and the presence of the three different halogen substituents (bromine, chlorine, and fluorine). The analysis of these spectra would involve identifying characteristic stretching and bending vibrations.
Expected Vibrational Modes for this compound:
Pyrazine Ring Vibrations: The pyrazine ring exhibits several characteristic vibrational modes. The C-N and C-C stretching vibrations within the ring typically appear in the 1600-1300 cm⁻¹ region. Ring breathing modes, which involve the symmetric expansion and contraction of the entire ring, are often observed at lower wavenumbers. For instance, in 2-chloropyrazine, pyrazine ring stretching modes have been identified at 1561, 1515, 1198, 1176, 1133, and 1047 cm⁻¹ in the IR spectrum. researchgate.net
C-H Vibrations: Although there is only one C-H bond in this compound, its stretching vibration is expected in the 3100-3000 cm⁻¹ region. The in-plane and out-of-plane bending vibrations would occur at lower frequencies.
C-Halogen Vibrations: The stretching vibrations of the carbon-halogen bonds are highly dependent on the mass of the halogen atom. The C-F stretch is expected at a higher frequency (typically 1350-1150 cm⁻¹) compared to the C-Cl stretch (850-550 cm⁻¹) and the C-Br stretch (650-500 cm⁻¹). These bands are crucial for confirming the presence of the respective halogens on the pyrazine ring.
The combination of IR and Raman spectroscopy is particularly useful due to their different selection rules. Vibrations that are strong in the IR spectrum may be weak or absent in the Raman spectrum, and vice versa. This complementarity allows for a more complete vibrational assignment.
A hypothetical data table of expected vibrational frequencies for this compound, based on data from related compounds, is presented below.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |
| C-H Stretch | 3100 - 3000 | Stretching of the carbon-hydrogen bond on the pyrazine ring. |
| Pyrazine Ring Stretch | 1600 - 1300 | Stretching vibrations of the C-C and C-N bonds within the aromatic ring. |
| C-F Stretch | 1350 - 1150 | Stretching of the carbon-fluorine bond. |
| C-Cl Stretch | 850 - 550 | Stretching of the carbon-chlorine bond. |
| C-Br Stretch | 650 - 500 | Stretching of the carbon-bromine bond. |
| Ring Bending/Deformation | < 800 | In-plane and out-of-plane bending modes of the pyrazine ring and its substituents. |
This table is predictive and based on typical values for similar functional groups and structures. Actual experimental values may vary.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate measurements of bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound.
For this compound, a single-crystal X-ray diffraction study would reveal the exact geometry of the molecule, including the planarity of the pyrazine ring and the spatial disposition of the halogen substituents. It would also elucidate how the molecules pack in the crystal lattice, which is governed by intermolecular forces such as halogen bonding, π-π stacking, and dipole-dipole interactions.
Expected Solid-State Structural Features:
Molecular Geometry: The pyrazine ring is expected to be largely planar. The bond lengths and angles will be influenced by the electronic effects of the halogen substituents. For example, the electron-withdrawing nature of the halogens would affect the C-N and C-C bond lengths within the ring.
Intermolecular Interactions: Halogen bonding is a significant non-covalent interaction that is expected to play a key role in the crystal packing of this compound. This interaction involves the electrophilic region on one halogen atom (the σ-hole) and a nucleophilic region on an adjacent molecule, such as a nitrogen atom of the pyrazine ring. The presence of three different halogens could lead to a complex and interesting network of halogen bonds. Studies on other halogenated heterocycles have shown that these interactions can direct the formation of specific supramolecular architectures. mdpi.com
A hypothetical crystallographic data table for this compound is presented below to illustrate the type of information that would be obtained from an X-ray diffraction study.
| Parameter | Hypothetical Value | Description |
| Crystal System | Orthorhombic | One of the seven crystal systems. |
| Space Group | P2₁2₁2₁ | The symmetry of the crystal lattice. |
| a (Å) | 7.5 | Unit cell dimension. |
| b (Å) | 10.2 | Unit cell dimension. |
| c (Å) | 12.8 | Unit cell dimension. |
| α (°) | 90 | Unit cell angle. |
| β (°) | 90 | Unit cell angle. |
| γ (°) | 90 | Unit cell angle. |
| V (ų) | 960 | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| C-Br Bond Length (Å) | 1.88 | Length of the carbon-bromine bond. |
| C-Cl Bond Length (Å) | 1.72 | Length of the carbon-chlorine bond. |
| C-F Bond Length (Å) | 1.35 | Length of the carbon-fluorine bond. |
This table contains hypothetical data for illustrative purposes. Actual crystallographic parameters would need to be determined experimentally.
Computational and Theoretical Chemistry Studies on 5 Bromo 2 Chloro 3 Fluoro Pyrazine
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the fundamental characteristics of molecules like 5-Bromo-2-chloro-3-fluoro-pyrazine. These methods solve the Schrödinger equation, or its DFT equivalent (the Kohn-Sham equations), to determine the electronic structure and other properties of a molecule from first principles.
For substituted pyrazines, DFT methods, such as B3LYP, are frequently used with various basis sets (e.g., 6-311++G(d,p)) to achieve a balance between computational cost and accuracy in predicting molecular geometries and vibrational frequencies. researchgate.net These calculations provide a detailed picture of the molecule's electronic landscape.
Electronic Structure and Frontier Molecular Orbitals (HOMO/LUMO)
The electronic structure of this compound is characterized by the arrangement of its molecular orbitals and their corresponding energy levels. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability.
A smaller HOMO-LUMO gap generally implies higher reactivity, as it requires less energy to excite an electron from the occupied to the unoccupied orbital, facilitating chemical reactions. For pyrazine (B50134) derivatives, the distribution of the HOMO and LUMO is heavily influenced by the nature and position of the substituents. In this compound, the electronegative halogen atoms (Br, Cl, F) and the nitrogen atoms of the pyrazine ring will significantly impact the electron density distribution and the energies of the frontier orbitals.
Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Pyrazine
| Molecular Orbital | Energy (eV) |
| HOMO | -7.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 6.3 |
Note: The values in this table are illustrative and represent typical ranges for halogenated heterocyclic compounds. Specific values for this compound would require dedicated computational studies.
The HOMO is typically delocalized over the pyrazine ring and the less electronegative bromine atom, indicating regions susceptible to electrophilic attack. Conversely, the LUMO is expected to be concentrated around the more electronegative nitrogen and chlorine atoms, highlighting potential sites for nucleophilic attack.
Electrostatic Potentials and Reactive Site Prediction
The molecular electrostatic potential (MEP) surface is a valuable tool for predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying electron density.
For this compound, the MEP surface would likely show negative potential (electron-rich regions), depicted in red or yellow, around the nitrogen atoms due to their high electronegativity and lone pairs of electrons. These sites are prone to electrophilic attack or coordination with metal ions. Conversely, positive potential (electron-poor regions), shown in blue, would be expected around the hydrogen atoms and, to a lesser extent, the halogen-substituted carbon atoms, making them susceptible to nucleophilic attack. The varying electronegativity of the halogens (F > Cl > Br) will create a nuanced electrostatic potential distribution on the ring.
Bond Dissociation Energies and Stability Analysis of Halogen-Carbon Bonds
The stability of the halogen-carbon bonds in this compound can be quantitatively assessed by calculating their bond dissociation energies (BDEs). BDE represents the energy required to homolytically cleave a bond. Higher BDE values correspond to stronger, more stable bonds.
Computational studies on various halo-heterocycles have shown that C-F bonds are significantly stronger than C-Cl and C-Br bonds. nih.gov This trend is attributed to the high electronegativity and good orbital overlap of fluorine with carbon. Consequently, in this compound, the C-F bond is expected to be the most stable, followed by the C-Cl bond, and then the C-Br bond.
Table 2: Typical Halogen-Carbon Bond Dissociation Energies in Aromatic Systems
| Bond | Typical BDE (kcal/mol) |
| C-F | ~115 |
| C-Cl | ~95 |
| C-Br | ~80 |
Note: These are generalized values. The specific BDEs in this compound will be influenced by the electronic environment of the pyrazine ring.
This differential stability of the C-X bonds is crucial for predicting the regioselectivity of reactions such as cross-coupling, where the weaker C-Br bond would be expected to react preferentially over the stronger C-Cl and C-F bonds under appropriate conditions.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling provides a powerful means to investigate the mechanisms of chemical reactions involving this compound at a molecular level. By mapping the potential energy surface of a reaction, key features such as transition states and intermediates can be identified, and the feasibility of different reaction pathways can be assessed.
Transition State Analysis of Substitution and Coupling Reactions
For substitution and coupling reactions, which are common for halogenated heterocycles, computational modeling can locate the transition state (TS) structures. A transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed.
In the case of nucleophilic aromatic substitution (SNAr) on this compound, theoretical calculations can model the approach of a nucleophile to the pyrazine ring and the subsequent departure of a halide leaving group. The geometry and energy of the transition state will determine the rate of the reaction. For instance, the planarity of the pyrazine ring and the nature of the substituents will influence the stability of the Meisenheimer complex, a key intermediate in many SNAr reactions.
Similarly, for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig), computational studies can model the individual steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. The oxidative addition of the palladium catalyst to the C-X bond is often the rate-determining step, and its transition state energy is highly dependent on the strength of the C-X bond and the electronic properties of the pyrazine ring.
Energetics of Competing Reaction Pathways and Selectivity Prediction
A significant advantage of computational modeling is its ability to predict the selectivity of a reaction when multiple outcomes are possible. In this compound, the presence of three different halogen atoms offers multiple sites for reaction.
By calculating the activation energies for the competing reaction pathways (i.e., reaction at the C-Br, C-Cl, or C-F position), the most favorable pathway can be identified. As previously discussed, the lower bond dissociation energy of the C-Br bond suggests that reactions like cross-coupling would likely occur selectively at this position. However, other factors, such as steric hindrance from adjacent substituents and the specific reaction conditions (catalyst, solvent, temperature), can also influence selectivity.
Computational models can incorporate these factors to provide a more accurate prediction of the reaction outcome. For example, the calculated energies of the transition states for the oxidative addition of a palladium catalyst to each of the C-X bonds can provide a quantitative measure of the expected regioselectivity. This predictive capability is invaluable for the rational design of synthetic routes to complex, polysubstituted pyrazine derivatives.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
A thorough search of scientific databases and chemical literature yielded no specific studies employing molecular dynamics (MD) simulations to analyze the conformational landscape or intermolecular interactions of this compound.
While MD simulations are a powerful tool for understanding the dynamic behavior of molecules, including dihedral angle distributions, conformational stability, and the nature of interactions with surrounding molecules or solvent, such investigations have not been published for this specific compound. General studies on substituted pyrazines suggest that the conformational preferences can be influenced by steric and electronic effects of the substituents, but without specific simulations for this compound, any discussion would be purely speculative.
Table 1: Molecular Dynamics Simulation Data for this compound
| Simulation Parameter | Finding |
| Conformational Energy Landscape | Data Not Available |
| Key Dihedral Angle Distributions | Data Not Available |
| Intermolecular Interaction Energies | Data Not Available |
| Solvent Effects on Conformation | Data Not Available |
Note: This table highlights the absence of available data from specific molecular dynamics simulations on this compound.
Theoretical Studies of Halogen Bonding and Other Non-Covalent Interactions
Similarly, dedicated theoretical studies on the halogen bonding and other non-covalent interactions of this compound are absent from the current scientific literature.
Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. Given the presence of bromine, chlorine, and fluorine atoms on the pyrazine ring, this molecule has the potential to engage in various types of halogen bonds and other non-covalent interactions, such as π-stacking and hydrogen bonding (if interacting with a suitable partner).
Theoretical methods like Density Functional Theory (DFT) and high-level ab initio calculations are typically used to characterize the geometry, strength, and nature of these interactions. However, no such computational analyses have been reported for this compound. Research on other halogenated heterocycles has demonstrated the importance of these interactions in crystal engineering and molecular recognition, but these findings cannot be directly extrapolated to the specific case of this compound without dedicated studies.
Table 2: Theoretical Data on Non-Covalent Interactions for this compound
| Interaction Type | Calculated Interaction Energy | Geometric Parameters (Distance, Angle) |
| Halogen Bonding (Br···X) | Data Not Available | Data Not Available |
| Halogen Bonding (Cl···X) | Data Not Available | Data Not Available |
| π-π Stacking | Data Not Available | Data Not Available |
| Other Non-Covalent Interactions | Data Not Available | Data Not Available |
Note: This table indicates the lack of published theoretical data on the non-covalent interactions of this compound.
Applications of 5 Bromo 2 Chloro 3 Fluoro Pyrazine As a Versatile Synthetic Intermediate
Precursor in the Synthesis of Complex Organic Molecules
The pyrazine (B50134) ring, particularly when substituted with multiple halogens, serves as a crucial building block for more elaborate chemical structures. The inherent reactivity of the carbon-halogen bonds provides multiple handles for synthetic chemists to introduce new functional groups and build molecular complexity.
The strategic placement of halogens on the 5-Bromo-2-chloro-3-fluoro-pyrazine ring offers a platform for the construction of fused and polycyclic heterocyclic systems. These systems are of great interest in medicinal chemistry and materials science. The reactivity of related dihalopyrimidines and dihalopyrazines in cross-coupling and condensation reactions suggests that this compound could be a key starting material for novel ring systems.
For instance, the bromine and chlorine atoms can participate in sequential intramolecular or intermolecular cyclization reactions. One halogen, typically the more reactive bromine atom, could be displaced by a nucleophile, which then contains a second reactive site poised to displace the adjacent chlorine atom, leading to the formation of a new fused ring. This approach is a common strategy for building bicyclic and polycyclic structures containing the pyrazine core. The synthesis of pyrazinamide (B1679903) analogs and other bioactive pyrazine derivatives often involves such cyclization strategies. tsijournals.com
The presence of multiple halogen atoms, particularly bromine and chlorine, makes this compound an excellent candidate for metal-catalyzed cross-coupling reactions to form polyaryl and oligomeric structures. Reactions such as the Suzuki-Miyaura, Stille, and Heck couplings allow for the sequential and controlled formation of new carbon-carbon bonds.
The differential reactivity of the C-Br and C-Cl bonds is key. The C-Br bond is generally more reactive in palladium-catalyzed couplings than the C-Cl bond. This allows for selective reaction at the 5-position (bromine) while leaving the 2-position (chlorine) intact for a subsequent, different coupling reaction. This stepwise functionalization is a powerful tool for creating unsymmetrical bi-aryl or poly-aryl systems. Similar reactivity is observed in dihalogenated pyrimidines, which are used to build complex substituted heterocycles. chemicalbook.com
Table 1: Representative Cross-Coupling Reactions on Related Halogenated Heterocycles
| Reactant | Coupling Partner | Catalyst System | Product Type | Reference |
| 5-Bromo-2-chloropyrimidine | Arylboronic acids | Palladium catalyst (e.g., Pd(PPh₃)₄) | 5-Aryl-2-chloropyrimidine | chemicalbook.com |
| 2-Bromo-5-methylpyrazine | Various nucleophiles | Not specified | Substituted 5-methylpyrazines | tsijournals.com |
| 2-Bromo-3-chloro-5-(trifluoromethyl)pyrazine | Amines, thiols, alkoxides | Not specified | Substituted pyrazines |
This table illustrates the types of reactions that this compound could potentially undergo based on the reactivity of similar compounds.
Role in the Development of Specialty Organic Compounds
The functional group tolerance and selective reactivity of halogenated heterocycles make them indispensable intermediates in the synthesis of high-value specialty chemicals, from life-saving pharmaceuticals to advanced electronic materials.
Halogenated and, specifically, fluorinated heterocyclic compounds are a cornerstone of the modern agrochemical industry. ossila.com The inclusion of a fluorinated pyrazine core can significantly enhance the biological activity and metabolic stability of pesticides, herbicides, and fungicides. The trifluoromethyl group, for example, is a common feature in many agrochemicals, and its introduction often begins with a halogenated precursor.
While direct use of this compound is not documented, related structures like 2-Bromo-3-chloro-5-(trifluoromethyl)pyrazine are recognized as important building blocks for agrochemical synthesis. The title compound could similarly be functionalized to produce novel active ingredients for crop protection.
Electron-deficient heterocyclic systems are of great interest for applications in organic electronics, including Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The pyrazine ring is inherently electron-withdrawing, and this effect is amplified by the presence of electronegative halogen substituents.
Fluorinated building blocks are particularly sought after for creating semiconductor materials. ossila.com The fluorine atom can improve electron transport properties and enhance the stability of the final device. For instance, 5-Bromo-2-fluoropyridine has been used as a building block for host materials in OLEDs. ossila.com By analogy, this compound could serve as a precursor for novel electron-transport or host materials, where its substituents could be replaced through cross-coupling reactions to tune the electronic and photophysical properties of the resulting molecule.
Pyrazine and its derivatives are well-known ligands in coordination chemistry, capable of bridging metal centers to form coordination polymers and metal-organic frameworks (MOFs). The two nitrogen atoms of the pyrazine ring can coordinate to metals, and the electronic properties of the resulting complex can be tuned by the substituents on the ring.
The electron-withdrawing halogens on this compound would decrease the basicity of the nitrogen atoms, affecting the coordination properties. However, this modulation can be advantageous in catalysis, where fine-tuning the electronic environment of a metal center is critical for catalytic activity and selectivity. While specific catalytic applications using this compound are not reported, the broader class of substituted pyrazines is explored for creating novel catalysts and functional materials. ambeed.com The halogen atoms also provide sites for attaching the ligand to larger structures or surfaces.
Advanced Functional Material Precursors
The utility of this compound as a precursor for advanced functional materials is an area of emerging interest. The inherent reactivity of its carbon-halogen bonds, particularly the bromine and chlorine atoms, allows for a variety of cross-coupling reactions. These reactions can be used to introduce a wide range of functional moieties, thereby tuning the electronic and photophysical properties of the resulting molecules. The fluorine atom, in turn, can enhance stability and influence the electronic characteristics of the pyrazine ring.
Photosensitizers and Photoluminescent Materials
Photosensitizers are molecules that absorb light and transfer the energy to another molecule, while photoluminescent materials re-emit absorbed light. These materials are crucial for applications such as dye-sensitized solar cells (DSSCs) and bio-imaging. Generally, pyrazine derivatives are attractive as electron-acceptor units in photosensitizers due to the electron-deficient nature of the pyrazine ring. The introduction of various donor and auxiliary acceptor groups to the pyrazine core allows for the fine-tuning of their optical and electrochemical properties.
A comprehensive search of scientific databases, however, did not yield specific studies where this compound was used as a starting material for the synthesis of photosensitizers or photoluminescent materials. While the synthesis of various pyrazine-based photosensitizers has been reported, the specific precursors used in those studies differ from the subject compound of this article.
The potential for this compound in this field lies in its capacity to undergo sequential, site-selective cross-coupling reactions. This would allow for the controlled, stepwise introduction of different aromatic or aliphatic groups at the 5- and 2-positions, which could lead to the construction of complex donor-acceptor architectures characteristic of efficient photosensitizers. Further research is required to explore these synthetic pathways and to characterize the photophysical properties of the resulting novel compounds.
Fluorescent Dyes and Probes
Fluorescent dyes and probes are indispensable tools in biological and medical research for the visualization and detection of specific analytes. Pyrazine-based structures have been successfully incorporated into fluorescent probes for various applications, including the detection of metal ions and biological macromolecules. For instance, pyrazine and quinoxaline (B1680401) derivatives have been synthesized and evaluated as fluorescent probes for the in vivo detection of tau tangles in models of Alzheimer's disease. Another study reported the development of a pyrazine-pyridone based fluorescent sensor for the detection of zinc ions.
Despite the demonstrated utility of the pyrazine scaffold in fluorescent probes, there is currently no specific literature available that describes the use of this compound as a building block for such applications. The synthetic strategies for the reported pyrazine-based probes often start from different pyrazine precursors.
Future Research Directions and Emerging Opportunities
Development of Novel and Sustainable Synthetic Routes for Polyhalogenated Pyrazines
The synthesis of N-heteroaromatic compounds, including pyrazines, is undergoing a transformation towards more sustainable and atom-economical methods. researchgate.net A significant future direction lies in replacing traditional, often harsh, synthetic conditions with greener alternatives. Research is increasingly focused on catalysis using earth-abundant, low-toxicity base metals like manganese, which can facilitate dehydrogenative coupling reactions that produce only hydrogen gas and water as byproducts. researchgate.net These methods stand in contrast to many conventional syntheses that rely on noble metal catalysts such as iridium and ruthenium. researchgate.net
Another promising avenue is biosynthesis, which uses microorganisms to produce pyrazine (B50134) derivatives in an environmentally friendly manner. nih.gov For instance, different strains of Bacillus subtilis have been shown to produce various alkylpyrazines. nih.gov While current biosynthetic routes primarily yield simpler pyrazines, future research could focus on engineering metabolic pathways to produce more complex, functionalized pyrazines. The development of such green routes is essential for industrial-scale production, minimizing waste and environmental impact. nih.govnih.gov
Key research objectives in this area include:
Base-Metal Catalysis: Exploring a wider range of catalysts based on iron, copper, and manganese for the synthesis of halogenated pyrazines. researchgate.net
One-Pot Syntheses: Designing multi-component reactions that allow for the construction of the pyrazine core and introduction of multiple halogen substituents in a single, efficient process. nih.gov
Engineered Biosynthesis: Developing microbial strains or enzymatic systems capable of producing halogenated pyrazine precursors or the final compounds themselves. nih.gov
Exploration of Unconventional Reactivity Patterns and Selectivity Control
The distinct electronic properties conferred by multiple halogen substituents on the pyrazine ring create opportunities for exploring unconventional reactivity. The bromine, chlorine, and fluorine atoms on 5-Bromo-2-chloro-3-fluoro-pyrazine each have different reactivities in common organic reactions, such as metal-mediated cross-coupling and nucleophilic aromatic substitution (SNAr). A major research challenge and opportunity is to achieve precise control over site-selectivity, allowing for the stepwise and directed functionalization of the pyrazine core.
Future work will likely involve a combination of experimental and computational approaches to understand and predict this differential reactivity. For example, studies on other halogenated heterocycles have demonstrated that careful choice of reaction conditions (catalyst, ligand, solvent, temperature) can direct reactions to a specific halogen site. researchgate.net Similar strategies can be developed for polyhalogenated pyrazines. Research into the selective functionalization of related heterocyclic systems, like researchgate.nettriazolo[4,3-a]pyrazines, has shown that specific positions can be targeted for lithiation followed by reaction with electrophiles, or for selective cross-coupling reactions like Suzuki-Miyaura. researchgate.net
Prospective research areas include:
Orthogonal Reactivity: Developing a toolbox of reactions where each halogen atom can be addressed independently, enabling the synthesis of highly complex and diverse pyrazine derivatives from a single polyhalogenated precursor.
Computational Modeling: Using density functional theory (DFT) and other computational methods to model the electronic structure and predict the most reactive sites under various conditions, thereby guiding experimental design. researchgate.net
Novel Transformations: Investigating less common reaction types, such as C-H activation or photoredox catalysis, to functionalize the pyrazine ring in ways not achievable through traditional methods.
Integration with Flow Chemistry and Automated Synthesis for Scalability
Conventional batch synthesis methods often face challenges with scalability, safety, and control over reaction parameters, particularly for highly exothermic or rapid reactions. researchgate.net Flow chemistry, where reagents are pumped through a network of tubes and reactors, offers a powerful solution to these problems. It provides superior control over temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety. researchgate.net
For the synthesis and derivatization of polyhalogenated pyrazines, flow chemistry can be transformative. The modular nature of flow setups facilitates the integration of multiple synthetic and purification steps into a single, continuous process. This is particularly advantageous for multi-step syntheses, which are common in the creation of complex heterocyclic molecules. Furthermore, automation can be integrated with flow systems to create platforms for the rapid generation of compound libraries, accelerating the discovery of new molecules with desired properties.
Future opportunities in this domain are summarized in the table below:
| Technology | Key Advantages for Pyrazine Synthesis | Future Research Focus |
|---|---|---|
| Flow Chemistry | Enhanced heat and mass transfer, improved safety for hazardous reactions, precise control of reaction conditions, easier scalability. | Developing multi-step flow sequences for the synthesis of this compound and its derivatives; integrating in-line purification. |
| Automated Synthesis | High-throughput screening of reaction conditions, rapid library generation for structure-activity relationship (SAR) studies. | Creating fully automated platforms that combine flow synthesis with robotic optimization and machine learning algorithms for "hands-off" discovery. |
| Process Analytical Technology (PAT) | Real-time monitoring and analysis of reaction kinetics for process optimization and quality control. | Integrating advanced spectroscopic probes into flow reactors for in-situ monitoring of pyrazine reactions. |
Advanced Spectroscopic Probes for In Situ Reaction Monitoring and Kinetic Studies
A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic routes and controlling selectivity. Traditional methods of analysis often involve taking samples from a reaction at various time points for offline analysis. This approach can be slow and may not capture the behavior of transient intermediates.
The development of advanced, time-resolved spectroscopic techniques for in situ (in the reaction mixture) monitoring represents a major leap forward. For example, time-resolved in situ X-ray absorption spectroscopy (TRIS-XAS) has been used to study mechanochemical reactions with a time resolution of seconds, providing unprecedented detail on the evolution of atomic-level structure during a reaction. Applying such techniques to the synthesis and functionalization of polyhalogenated pyrazines could reveal crucial information about intermediate species and transition states, which is key to controlling selectivity.
Future research will focus on:
Adapting Spectroscopic Tools: Modifying techniques like Raman, IR, and NMR spectroscopy for real-time monitoring within flow reactors or automated synthesis platforms.
Studying Reaction Kinetics: Using the data from in situ monitoring to build accurate kinetic models of pyrazine functionalization reactions, helping to predict outcomes and optimize conditions.
Identifying Intermediates: Capturing and characterizing short-lived intermediates to gain a fundamental understanding of the reaction pathways governing selectivity.
Application in Novel Functional Material Classes
While pyrazines are well-known in pharmaceuticals and agrochemicals, their unique electronic properties make them attractive building blocks for novel functional materials. The electron-deficient nature of the pyrazine ring, particularly when substituted with electron-withdrawing halogen atoms, can be exploited in materials for electronics and sensing.
One emerging area is the use of pyrazine derivatives in the construction of metal-organic frameworks (MOFs). MOFs are porous, crystalline materials with a wide range of applications. A recent study showed that incorporating a pyrazine-functionalized linker into a bio-MOF resulted in enhanced luminescence, which was then used for the selective sensing of certain antibiotics. This suggests that polyhalogenated pyrazines could be used to create MOFs with tailored electronic properties for specific sensing or catalytic applications.
Another potential application is in high-energy-density materials (HEDMs). Computational studies have explored polynitro-substituted pyrazines as potential HEDMs, showing that they can have favorable detonation properties. The high nitrogen content of the pyrazine ring contributes to a large positive heat of formation, a key characteristic of energetic materials.
Future research directions include:
Organic Electronics: Synthesizing and evaluating polypyrazine derivatives as conjugated polymers for use in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), or photovoltaic cells. researchgate.net
Luminescent Sensors: Designing pyrazine-based MOFs or small molecules that exhibit changes in fluorescence upon binding to specific analytes, such as pollutants or biological markers.
Energetic Materials: Computationally designing and synthetically targeting novel polyhalogenated and nitrated pyrazines with optimized density and detonation performance for specialized applications.
Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing Derivatives
The use of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis and discovery. These tools can analyze vast datasets of chemical reactions to identify patterns and build predictive models that outperform human intuition. For a molecule like this compound, ML can be applied to several key challenges.
One major application is the prediction of reaction outcomes, such as yield and selectivity. By training models on datasets of similar reactions, it is possible to predict the likely outcome of a planned reaction, saving time and resources. ML models can also be used to optimize reaction conditions by suggesting the best combination of solvent, catalyst, temperature, and reagents to maximize the yield of a desired product.
Beyond prediction, AI is also being used for the de novo design of molecules. Generative models can propose novel pyrazine derivatives with specific predicted properties, such as high binding affinity to a biological target or desired electronic characteristics for a material application. This accelerates the design-make-test-analyze cycle that is central to chemical discovery.
Key opportunities for integrating ML and AI are shown in the table below:
| AI/ML Application | Description | Potential Impact on Pyrazine Research |
|---|---|---|
| Reactivity Prediction | Models trained on reaction databases predict yields and regioselectivity for functionalization reactions. | Guides chemists in selecting the most promising synthetic routes and avoiding unproductive experiments. |
| Reaction Optimization | Algorithms suggest optimal reaction conditions (e.g., temperature, catalyst) to maximize product yield. | Reduces the time and experimental effort needed for process development and scale-up. |
| Computer-Aided Synthesis Planning (CASP) | Software tools propose complete synthetic pathways for a target molecule based on known chemical reactions. | Helps in designing efficient and novel synthetic routes to complex pyrazine derivatives. |
| De Novo Molecular Design | Generative models create new molecular structures with desired properties (e.g., for drug discovery or materials science). | Accelerates the discovery of new, high-value pyrazine compounds with tailored functionalities. |
Q & A
Basic Research Question
- NMR spectroscopy : H and C NMR are critical for verifying substituent positions on the pyrazine ring, as demonstrated in studies of structurally similar compounds like 5-bromo-N-methylpyrazin-2-amine .
- High-resolution mass spectrometry (HR-MS) : Confirms molecular weight (e.g., m/z 222.1039 [M-H]⁻ for a related pyrazine derivative) .
- HPLC/GC : Purity assessment (>95.0% by HPLC/GC) is standard, with storage at 0–6°C to prevent degradation .
How can researchers address low yields in halogenation steps during synthesis?
Advanced Research Question
Low yields often arise from incomplete halogen substitution or competing side reactions. Strategies include:
- Reagent selection : Use of NaH in DMF to activate intermediates for electrophilic attack, as seen in the synthesis of tosylated pyrazine derivatives .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity in fluorination steps .
- Stepwise halogenation : Prioritize bromination before chlorination/fluorination, as bromine’s higher reactivity reduces side-product formation .
What strategies are effective in identifying and mitigating byproducts in halogenated pyrazine synthesis?
Advanced Research Question
- Chromatographic profiling : LC-MS or TLC can detect byproducts like unreacted intermediates or over-halogenated species .
- Reaction monitoring : In situ techniques (e.g., FTIR) track progress, minimizing over-reaction. For example, excess ASA (ascorbic acid) in Maillard reactions reduces pyrazine formation, highlighting the need for stoichiometric balance .
- Crystallization : Selective precipitation in cold water isolates the target compound from hydrophilic byproducts .
How should discrepancies in reported physical properties (e.g., melting points) across studies be resolved?
Advanced Research Question
Discrepancies may arise from polymorphic forms or impurities. Recommendations:
- Cross-validation : Compare data with structurally analogous compounds (e.g., 5-Bromo-2-chloropyrimidine, mp 78–80°C vs. 5-Bromo-2-methoxypyridine, bp 195°C ).
- Differential Scanning Calorimetry (DSC) : Accurately determine melting ranges and identify polymorphs.
- Standardized protocols : Adopt consistent purification and drying methods to ensure reproducibility .
What is the mechanistic role of NaH and DMF in pyrazine derivatization?
Advanced Research Question
- NaH : Acts as a strong base, deprotonating amines or hydroxyl groups to generate nucleophilic intermediates. For example, NaH facilitates the formation of a tosylated pyrazine by activating the amine group .
- DMF : Polar aprotic solvent stabilizes transition states and enhances reagent solubility. Its high boiling point (153°C) allows reactions at elevated temperatures without solvent loss .
How do structural modifications to the pyrazine core influence bioactivity in drug discovery?
Advanced Research Question
- Halogen placement : Bromo and chloro substituents at positions 5 and 2 enhance electrophilic reactivity, enabling cross-coupling reactions for drug candidates (e.g., TGF-β inhibitors) .
- Solubility modulation : Fluorine at position 3 increases lipophilicity, improving blood-brain barrier penetration in CNS-targeted compounds .
- Biological targeting : Pyrazine derivatives with trifluoroethoxy groups (e.g., 2-Bromo-6-(2,2,2-trifluoroethoxy)pyrazine) show affinity for kinase enzymes, relevant in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
